tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a pyrrolo[2,3-b]pyridine precursor followed by the introduction of a cyano group and the tert-butyl ester. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and cyanating agents such as copper(I) cyanide (CuCN) under controlled temperatures and solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The pyrrolo[2,3-b]pyridine core can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of tert-Butyl 5-azido-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Reduction: Formation of tert-Butyl 5-amino-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Oxidation: Formation of tert-Butyl 5-bromo-3-carboxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of novel polymers and materials with specific electronic properties. Its incorporation into polymer backbones can enhance the material’s stability and functionality.
Mechanism of Action
The mechanism by which tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary but often include kinases and other signaling proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Uniqueness
tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to the presence of both a bromine and a cyano group on the pyrrolo[2,3-b]pyridine core
Biological Activity
Tert-Butyl 5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrrole structure fused with a pyridine ring, incorporating a tert-butyl group, a bromine atom at the 5-position, and a cyano group at the 3-position of the pyrrole ring. Its molecular formula is C13H12BrN3O2 with a molecular weight of approximately 322.157 g/mol .
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Bromination of a pyrrolo[2,3-b]pyridine precursor using brominating agents like N-bromosuccinimide (NBS).
- Cyanation through the introduction of a cyano group via copper(I) cyanide (CuCN).
- Formation of the tert-butyl ester under controlled conditions using solvents such as dimethylformamide (DMF) .
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of medicinal chemistry and drug development. The compound's structural elements suggest potential interactions with multiple biological targets, which are crucial for its pharmacological applications.
The biological activity of this compound may involve:
- Enzyme Inhibition : It is hypothesized that this compound acts by inhibiting specific enzymes or receptors, modulating various biological pathways.
- Target Proteins : The compound may interact with kinases and other signaling proteins, which are essential in numerous cellular processes .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds and their derivatives:
- Antiparasitic Activity : A study highlighted that modifications in pyrrole derivatives could lead to varying antiparasitic activities. For instance, certain analogs demonstrated significant efficacy against parasites with EC50 values ranging from 0.010μM to 0.177μM, indicating that structural variations greatly influence activity .
- Antituberculosis Potential : Another investigation into pyrrole derivatives indicated promising results against Mycobacterium tuberculosis, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 5μM. This suggests that this compound could potentially be developed into effective antitubercular agents .
Comparative Analysis
The following table compares this compound with related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 5-chloro-3-cyano-1H-pyrrolo[2,3-b]pyridine | Chlorine instead of bromine | Different halogen may affect biological activity |
Tert-butyl 5-nitro-3-cyano-1H-pyrrolo[2,3-b]pyridine | Nitro group at the 5-position | Potentially increased reactivity |
Tert-butyl 6-methyl-3-cyano-1H-pyrrolo[2,3-b]pyridine | Methyl substitution at the 6-position | Altered steric hindrance affecting binding |
This comparison illustrates how variations in substituents can influence both chemical reactivity and biological activity, emphasizing the uniqueness of this compound among its analogs .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-cyanopyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQOIULNDRYJPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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